Methyl cis-4-aminooxane-3-carboxylate hydrochloride
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Overview
Description
Methyl cis-4-aminooxane-3-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cis-4-aminooxane-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of microwave-assisted synthesis, which accelerates the reaction rate and improves yield. For instance, the reaction of esters and amines under neutral conditions can produce the desired compound efficiently .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high purity and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-4-aminooxane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, palladium catalysts, and other transition metal catalysts. For example, copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids followed by palladium-catalyzed intramolecular C–H arylation is a known method to synthesize related compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with boronic acids can lead to the formation of carbazole derivatives .
Scientific Research Applications
Methyl cis-4-aminooxane-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl cis-4-aminooxane-3-carboxylate hydrochloride include:
- Methyl 3-aminothiophene-4-carboxylate hydrochloride
- Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride
Uniqueness
This compound is unique due to its specific structural properties and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
FMWMGVFZENRYGU-RIHPBJNCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1COCC[C@H]1N.Cl |
Canonical SMILES |
COC(=O)C1COCCC1N.Cl |
Origin of Product |
United States |
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